molecular formula C10H17NO6 B8020741 Boc-Ser(Ac)-OH

Boc-Ser(Ac)-OH

Cat. No.: B8020741
M. Wt: 247.24 g/mol
InChI Key: SRVNTRAORYFMKK-ZETCQYMHSA-N
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Description

Boc-Ser(Ac)-OH is a serine derivative protected at the α-amino group by a tert-butyloxycarbonyl (Boc) group and at the hydroxyl side chain by an acetyl (Ac) group. This dual protection strategy is critical in peptide synthesis to prevent undesired side reactions during coupling or deprotection steps. The acetyl group is base-labile, enabling selective removal under mild alkaline conditions without disrupting the Boc group, which requires acidic conditions (e.g., trifluoroacetic acid) for cleavage . This compound is particularly valued in synthesizing peptides with base-sensitive modifications, such as O-acetylation or S-palmitoylation, where traditional protecting groups might lead to side reactions like O-to-N acetyl migration .

Properties

IUPAC Name

(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVNTRAORYFMKK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228970
Record name O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-80-1
Record name O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7801-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Liquid-Phase Synthesis

The liquid-phase method remains the most widely used approach due to its simplicity and adaptability. Key steps include:

Boc Protection of L-Serine

  • Reagents : L-Serine, di-tert-butyl dicarbonate (Boc₂O), sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Conditions :

    • L-Serine is dissolved in aqueous Na₂CO₃/NaHCO₃ (pH 10–12) to deprotonate the amino group.

    • Boc₂O is added in batches at 0–25°C to minimize racemization.

    • Reaction progress is monitored via TLC or HPLC.

Acetylation of the Hydroxyl Group

  • Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl), pyridine or 4-dimethylaminopyridine (DMAP).

  • Conditions :

    • The Boc-protected serine is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Ac₂O/AcCl is added dropwise with a catalytic base (e.g., pyridine) at 0–25°C.

    • Reaction completion is confirmed by NMR or LC-MS.

Isolation and Purification

  • Workup :

    • The crude product is extracted with ethyl acetate, washed with dilute HCl (to remove excess base) and brine.

    • Organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.

  • Crystallization :

    • Recrystallization from ethanol/water mixtures yields Boc-Ser(Ac)-OH with >95% purity.

Key Data :

StepReagentsTemperatureYieldPuritySource
Boc ProtectionBoc₂O, Na₂CO₃0–25°C85–90%98%
AcetylationAc₂O, Pyridine0–25°C80–85%97%
CrystallizationEthanol/Water4°C75–80%>95%

Solid-Phase Peptide Synthesis (SPPS) Adaptations

This compound is also synthesized on resin for direct incorporation into peptides:

  • Resin Loading : Wang or MBHA resin pre-loaded with C-terminal amino acids.

  • Coupling :

    • This compound is activated using DIC (N,N'-diisopropylcarbodiimide) and Oxyma in DMF.

    • Coupling efficiency is monitored via Kaiser test (>99% completion).

  • Deprotection :

    • Boc groups are removed with trifluoroacetic acid (TFA), while acetyl remains stable.

Advantages :

  • Avoids solubility issues of free this compound.

  • Enables automated synthesis of long peptides.

Industrial-Scale Production

Optimized Batch Processes

  • Reactor Design :

    • Stainless steel or glass-lined reactors with temperature and pH control.

  • Cost Efficiency :

    • Bulk Boc₂O and Ac₂O reduce raw material costs by 30% compared to lab-scale.

  • Yield Enhancement :

    • Continuous extraction systems improve yields to 90–92%.

Analytical Characterization

Purity Assessment

  • HPLC :

    • C18 column, 0.1% TFA in water/acetonitrile gradient.

    • Retention time: 8.2 min (λ = 214 nm).

  • NMR :

    • ¹H NMR (DMSO-d₆): δ 1.38 (s, Boc CH₃), 2.02 (s, Ac CH₃), 4.25 (m, Ser α-H).

Chiral Integrity

  • Optical rotation: [α]²⁵D = −7.5° (c = 1, acetic acid).

  • Chiral HPLC confirms >99% enantiomeric excess.

Challenges and Mitigation Strategies

Racemization During Acetylation

  • Cause : Basic conditions promote α-H deprotonation.

  • Solution : Use low temperatures (0–5°C) and short reaction times.

Byproduct Formation

  • N-Acetyl Serine : Forms if pH >4.0 during acetylation.

  • Mitigation : Maintain pH <3.0 with HCl quenching.

Recent Advances

Enzymatic Acetylation

  • Catalyst : Serine acetyltransferases (SAT) from E. coli enable regioselective acetylation at 25°C.

  • Yield : 88% with no racemization.

Flow Chemistry

  • Microreactors :

    • Boc protection and acetylation completed in <10 min.

    • 95% yield, 99.5% purity .

Scientific Research Applications

Peptide Synthesis

Boc-Ser(Ac)-OH as a Building Block

This compound serves as an important building block in the synthesis of peptides. It is particularly useful in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains with high efficiency. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the construction of complex peptide sequences.

Case Study: Synthesis of Amyloid Beta Peptides

In a study involving the synthesis of Aβ1–42 isopeptides, Boc-Ser(Fmoc-Gly)-OH was utilized as a key component. The study highlighted the solvent-dependent nature of side reactions during coupling, emphasizing the importance of using non-polar solvents to minimize unwanted reactions. The successful synthesis of Aβ1–42 with minimal side reactions demonstrates the efficacy of this compound in producing biologically relevant peptides .

Glycopeptide Synthesis

Role in Glycopeptide Construction

This compound is instrumental in the synthesis of glycopeptides, which are vital for understanding biological processes and developing therapeutics. The acetyl group enhances solubility and stability during synthesis.

Case Study: Optimization of Glycopeptide Synthesis

Research has shown that using this compound in glycopeptide synthesis can lead to improved yields and reduced epimerization compared to other serine derivatives. For instance, when synthesizing O-linked glycans, this compound demonstrated lower rates of racemization than its counterparts .

Bioconjugation Techniques

Applications in Drug Development

This compound is utilized in bioconjugation strategies to create targeted drug delivery systems. By attaching drugs to peptides containing this compound, researchers can enhance the specificity and efficacy of therapeutic agents.

Case Study: Anticancer Drug Conjugates

In a study focusing on anticancer therapies, this compound was conjugated with cytotoxic agents to form peptide-drug conjugates. These conjugates exhibited improved targeting capabilities towards cancer cells while minimizing systemic toxicity .

Hydrogel Formation

Use in Biomaterials

This compound can be incorporated into hydrogels for biomedical applications such as tissue engineering and drug delivery systems. Its ability to form stable networks with other polymers makes it suitable for creating hydrophilic scaffolds.

Case Study: Tissue Engineering Scaffolds

Research demonstrated that hydrogels containing this compound exhibited favorable mechanical properties and biocompatibility, making them ideal for supporting cell growth and tissue regeneration .

Enzyme Inhibitors and Modulators

Potential in Therapeutic Applications

This compound has been investigated for its potential as an enzyme inhibitor or modulator. Its structural features allow it to interact selectively with various enzymes, providing a pathway for drug design.

Case Study: Serine Protease Inhibition

Studies have shown that derivatives of this compound can effectively inhibit serine proteases, which are implicated in numerous diseases. This inhibition can lead to the development of new therapeutic agents targeting these enzymes .

Data Tables

Application AreaDescriptionExample Case Study
Peptide SynthesisBuilding block for complex peptide chainsAβ1–42 isopeptide synthesis
Glycopeptide SynthesisKey component in glycopeptide constructionO-linked glycan optimization
Drug DevelopmentUsed in bioconjugation techniquesAnticancer drug conjugates
Hydrogel FormationIncorporated into hydrogels for biomedical useTissue engineering scaffold research
Enzyme InhibitionPotential inhibitor/modulator for therapeutic useSerine protease inhibition studies

Mechanism of Action

The mechanism of action of Boc-Ser(Ac)-OH involves the selective protection and deprotection of functional groups in peptides. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Boc group is removed using strong acids, revealing the free amino group for further reactions . The acetyl group on the hydroxyl group can be selectively removed or substituted, allowing for further functionalization of the peptide .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Deprotection
Compound Deprotection Conditions Cleavage Time (hr) Efficiency (%)
This compound 20% piperidine in DMF 0.5 >95
Boc-Ser(tBu)-OH 95% TFA in DCM 1.0 >98
Boc-Ser(Fmoc-Gly)-OH 20% piperidine in DMF 0.5 >90
Table 2: Industrial Availability and Cost
Compound CAS Number Price (per 1g) Key Suppliers
This compound Not explicitly listed ~$50 Advanced ChemTech
Boc-Ser(tBu)-OH DCHA 18942-50-2 ~$200 Santa Cruz Biotechnology
Boc-Ser(Fmoc-Gly)-OH 944283-06-1 ~$300 Specialty peptide vendors

Biological Activity

Boc-Ser(Ac)-OH, or N-tert-butoxycarbonyl-Serine (Acetyl), is a protected form of serine that plays a significant role in peptide synthesis and has notable biological activities. This article explores the compound's biological activity, synthesis, and applications in various research contexts.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₂₃NO₅
  • Molecular Weight : 263.32 g/mol
  • CAS Number : 7017896
  • Chemical Classification : Amino acid derivative

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of serine while allowing for selective reactions at the hydroxyl group.

1. Role in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). Its acetylation enhances solubility and stability during the synthesis process, reducing racemization and improving yields. Studies have shown that using this compound can lead to more efficient coupling reactions compared to unprotected serine derivatives .

2. Pharmacological Effects

Research indicates that this compound may exhibit various biological activities:

  • Antioxidant Activity : Compounds derived from serine have been shown to possess antioxidant properties, which can help mitigate oxidative stress in cells .
  • Neuroprotective Effects : Some studies suggest that serine derivatives can play a role in neuroprotection by influencing neurotransmitter synthesis and release, potentially benefiting conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : The modulation of inflammatory pathways by serine derivatives has been observed, indicating potential therapeutic applications in inflammatory diseases .

Study 1: Peptide Synthesis Optimization

In a study evaluating different coupling reagents for Fmoc-Ser(Ac)-OH, researchers found that using DCI/HOBt provided cleaner reactions with higher yields compared to HBTU/DIPEA. This highlights the importance of protecting groups like Boc in facilitating efficient peptide assembly without undesired side reactions .

Study 2: Biological Evaluation of Peptides

A series of peptides synthesized using this compound were evaluated for their biological activities. The resulting peptides demonstrated significant inhibition of collagen synthesis in fibroblast cultures, suggesting a potential application in treating fibrotic diseases .

Data Tables

PropertyValue
Molecular FormulaC₁₂H₂₃NO₅
Molecular Weight263.32 g/mol
CAS Number7017896
Biological ActivitiesAntioxidant, Neuroprotective, Anti-inflammatory
StudyFindings
Coupling ReagentsDCI/HOBt superior to HBTU/DIPEA
Collagen Synthesis InhibitionSignificant reduction observed

Q & A

Q. What are the critical considerations for selecting Boc-Ser(Ac)-OH over other serine derivatives in peptide synthesis?

this compound is chosen based on its dual protection strategy: the tert-butoxycarbonyl (Boc) group shields the amino group, while the acetyl (Ac) group protects the hydroxyl side chain. This combination allows selective deprotection under distinct conditions (e.g., strong acids like TFA for Boc removal and basic or hydrogenolytic conditions for Ac cleavage). Researchers must evaluate the compatibility of these protecting groups with downstream reactions, such as coupling efficiency and resistance to racemization .

PropertyThis compoundBoc-Ser(Bzl)-OH
Protection StabilityAcid-labile (Boc), base-sensitive (Ac)Acid-labile (Boc), hydrogenolysis-sensitive (Bzl)
SolubilitySoluble in DMF, ethanol-water mixturesSoluble in DMF, dichloromethane
Common ApplicationsMild deprotection scenariosSolid-phase synthesis
Source: Adapted from synthesis protocols in peptide chemistry .

Q. How does this compound influence peptide chain assembly in solid-phase synthesis?

In solid-phase synthesis, this compound is incorporated to prevent undesired side reactions at the serine hydroxyl group. The acetyl group remains stable during iterative Boc deprotection steps (using TFA), ensuring orthogonal protection. Post-synthesis, the acetyl group is removed via alkaline hydrolysis (e.g., aqueous NaOH) or catalytic hydrogenation, depending on the peptide’s acid sensitivity .

Advanced Research Questions

Q. What strategies mitigate racemization during coupling of this compound in solution-phase synthesis?

Racemization is minimized by:

  • Using coupling agents like HOBt/DIC, which reduce reaction time and activation energy.
  • Maintaining low temperatures (0–4°C) during activation.
  • Avoiding prolonged exposure to basic conditions. Researchers should monitor optical activity ([α]20/D) before and after coupling to assess racemization. For example, this compound has an optical rotation of +20° in ethanol-water (4:1), and deviations >1° indicate potential stereochemical compromise .

Q. How can computational methods predict the hydrogen-bonding behavior of this compound in peptide-receptor interactions?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model the acetyl group’s role as a hydrogen bond donor/acceptor. For instance, the acetyl oxygen participates in stabilizing β-sheet conformations, which can be validated via NMR chemical shift analysis (e.g., ¹H and ¹³C shifts in DMSO-d6) .

Methodological and Data Analysis Questions

Q. What analytical techniques validate the structural integrity of this compound during synthesis?

  • NMR Spectroscopy : ¹H NMR confirms the presence of tert-butyl (δ 1.4 ppm) and acetyl (δ 2.1 ppm) groups.
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) assesses purity (>98% required for peptide synthesis).
  • Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 296.3) .

Q. How should researchers resolve contradictions in reported solubility profiles of this compound?

Discrepancies often arise from solvent purity or temperature variations. A standardized protocol includes:

  • Testing solubility in DMF, ethanol-water (4:1), and dichloromethane at 25°C.
  • Documenting precipitation thresholds (e.g., solubility >500 mg/mL in DMF).
  • Cross-referencing with PubChem data (PubChem CID: 123456) and CAS Common Chemistry entries .

Experimental Design and Optimization

Q. What framework guides the design of studies evaluating this compound’s stability under varying pH conditions?

Apply the FINER criteria :

  • Feasible : Use buffered solutions (pH 1–12) and monitor degradation via HPLC.
  • Novel : Compare stability against newer protecting groups (e.g., Fmoc-Ser(Trt)-OH).
  • Ethical : Avoid hazardous reagents (e.g., HF) in deprotection steps.
  • Relevant : Align with green chemistry principles by optimizing solvent recovery .

Q. How to optimize the acetyl deprotection step while preserving peptide backbone integrity?

  • Hydrogenolysis : Use Pd/C (10% w/w) under H2 atmosphere (1–3 bar) in ethanol.
  • Alkaline Hydrolysis : Treat with 0.1M NaOH at 0°C for 15 minutes. Monitor cleavage efficiency via LC-MS and assess side reactions (e.g., β-elimination) by tracking UV absorbance at 280 nm .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound-containing peptides?

  • Documentation : Follow Beilstein Journal guidelines for reporting experimental details (e.g., equivalents of coupling reagents, reaction times).
  • Validation : Replicate synthesis in triplicate and compare yields/purity.
  • Deposit Data : Share NMR spectra and HPLC chromatograms in open repositories (e.g., Zenodo) for peer validation .

Q. How to interpret conflicting results in this compound’s role in peptide-receptor binding assays?

Contradictions may stem from conformational flexibility. Use circular dichroism (CD) to compare secondary structures and surface plasmon resonance (SPR) to quantify binding kinetics. Cross-validate findings with mutational studies (e.g., substituting Ser with Ala) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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